Ramelteon Metabolite M-II-d3 is a stable isotope-labeled form of the major metabolite of ramelteon, a selective melatonin receptor agonist used primarily in the treatment of insomnia. This compound exhibits structural characteristics that allow it to interact with melatonin receptors, specifically the MT1 and MT2 types, which are involved in regulating sleep-wake cycles. The compound is classified as a metabolite and is also categorized as an active pharmaceutical ingredient.
Ramelteon Metabolite M-II-d3 is derived from the metabolism of ramelteon, which is predominantly metabolized in the liver through hydroxylation and carbonylation processes. The primary enzyme involved in this metabolic pathway is cytochrome P450 1A2, with minor contributions from cytochrome P450 2C and cytochrome P450 3A4 enzymes. The compound can be obtained through chemical synthesis or as a reference standard from various suppliers.
The synthesis of Ramelteon Metabolite M-II-d3 involves several steps that typically include:
The synthesis requires precise control over reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of Ramelteon Metabolite M-II-d3. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Ramelteon Metabolite M-II-d3 has a complex molecular structure characterized by a tetrahydrofuran ring fused to an indene-like system. The presence of a hydroxyl group and an amide functional group are critical for its biological activity.
The molecular structure contributes to its binding affinity for melatonin receptors.
Ramelteon Metabolite M-II-d3 undergoes various chemical reactions typical for metabolites, including:
The metabolic pathways involve enzymatic reactions facilitated by cytochrome P450 enzymes, leading to both phase I (oxidative) and phase II (conjugative) metabolism.
Ramelteon Metabolite M-II-d3 acts primarily as an agonist at melatonin receptors MT1 and MT2:
Relevant analyses indicate that Ramelteon Metabolite M-II-d3 retains structural integrity under standard laboratory conditions.
Ramelteon Metabolite M-II-d3 serves several important roles in scientific research:
This compound's unique properties make it valuable for advancing understanding in pharmacology and drug development related to sleep disorders.
Ramelteon Metabolite M-II-d3 is systematically named as 3,3,3-trideuterio-2-hydroxy-N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e]benzofuran-8-yl]ethyl]propanamide. Its CAS Registry Number 1246812-22-5 uniquely identifies this deuterated compound, distinguishing it from the non-deuterated M-II metabolite (CAS 896736-21-3). The CAS registry confirms its status as a stable isotope-labeled analog used exclusively in research settings [4] [8] [9]. The "d3" suffix explicitly denotes three deuterium atoms replacing protium at the 3-position of the 2-hydroxypropionyl side chain, which is critical for tracing metabolic pathways [1] [8].
Table 1: Nomenclature and Identifier Details
Property | Value |
---|---|
IUPAC Name | 3,3,3-trideuterio-2-hydroxy-N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e]benzofuran-8-yl]ethyl]propanamide |
CAS Number (Labeled) | 1246812-22-5 |
CAS Number (Unlabeled) | 896736-21-3 |
Synonyms | Ramelteon M-II-d3; 2-Hydroxypropanamide-d3 derivative |
Deuterium is incorporated at the C3 methyl group (3,3,3-trideutero) of the 2-hydroxypropionyl moiety via late-stage isotopic exchange or synthesis with deuterated precursors. This targeted labeling preserves the core pharmacophore while generating a metabolically stable isotopologue. The synthetic route ensures isotopic enrichment ≥99.0%, confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy [8] [9]. Deuterium’s negligible mass difference from protium minimizes steric alterations, while its kinetic isotope effect (KIE) slows oxidative metabolism, enhancing utility in pharmacokinetic studies [1] [9].
The molecular formula of M-II-d3 is C₁₆H₁₈D₃NO₃, with a molecular weight of 278.36 g/mol, compared to 275.33 g/mol for non-deuterated M-II. Deuterium substitution occurs at the C3 methyl group remote from the chiral C2-hydroxy center, preserving the parent molecule’s spatial configuration. The (8S)-stereochemistry at the tetrahydrocyclopenta[e]benzofuran core remains unchanged, ensuring identical receptor-binding geometry to the native metabolite. Computational models confirm <0.01 Å bond length alterations at deuterated sites, indicating negligible structural perturbation [4] [5] [8].
Table 2: Structural Comparison with Non-Deuterated M-II
Characteristic | M-II-d3 | Non-Deuterated M-II |
---|---|---|
Molecular Formula | C₁₆H₁₈D₃NO₃ | C₁₆H₂₁NO₃ |
Molecular Weight (g/mol) | 278.36 | 275.33 |
Deuterium Positions | C3 of 2-hydroxypropionyl side chain | None |
Chiral Centers | (8S)-benzofuran core + C2-hydroxy | Identical to M-II-d3 |
SMILES Notation | [2H]C([2H])([2H])C(O)C(=O)NCC[C@H]1C2=C(CC1)C=CC3=C2CCO3 | CC(O)C(=O)NCC[C@H]1C2=C(CC1)C=CC3=C2CCO3 |
M-II-d3 exists as a racemic mixture at the C2-hydroxy position (R/S isomers), mirroring the unlabeled metabolite’s isomeric state. The C2 chiral center’s configuration influences hydrogen-bonding capacity and molecular packing but does not alter melatonin receptor binding. Both epimers demonstrate identical stability profiles under standard storage conditions. Crystallographic studies reveal that racemization at C2 is kinetically hindered, preventing spontaneous interconversion and ensuring isomeric integrity in analytical applications [6] [8].
High-resolution mass spectrometry (HRMS) validates the molecular weight as 278.36 g/mol (exact mass: 278.171), consistent with C₁₆H₁₈D₃NO₃. Elemental analysis confirms deuterium enrichment ≥99.0%, with impurities primarily comprising non-deuterated M-II (<1%). The compound presents as a white to off-white solid, soluble in chloroform and methanol but insoluble in aqueous buffers. Chromatographic retention times (HPLC) distinguish it from non-deuterated analogs, enabling precise quantification in biological matrices [1] [4] [8].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7